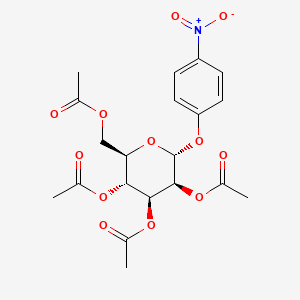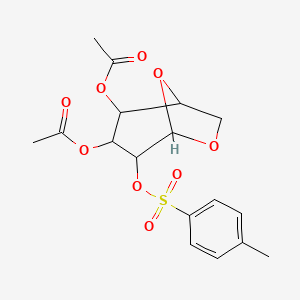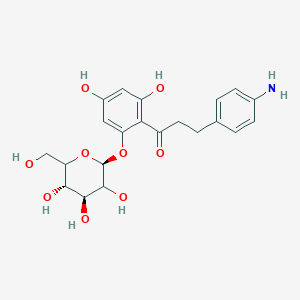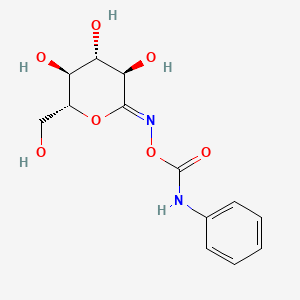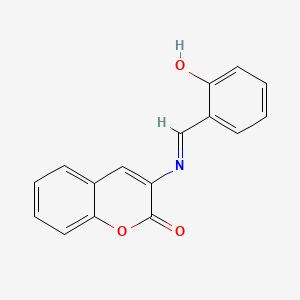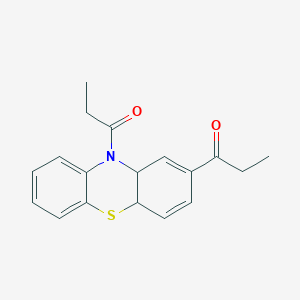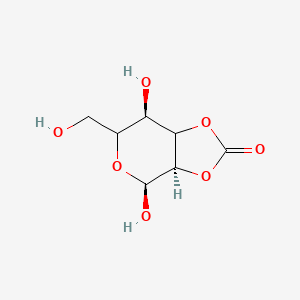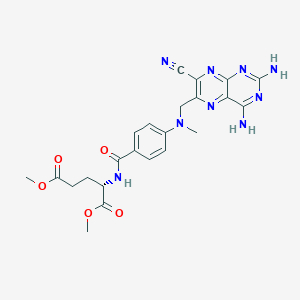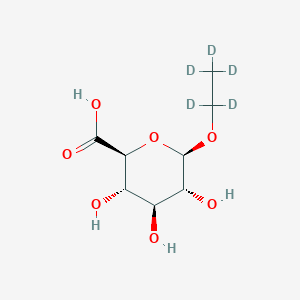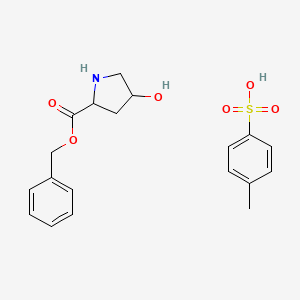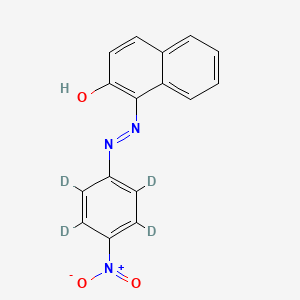
Para Red-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Para Red and its derivatives are synthetic dyes with a wide range of applications in various fields. While specific data on "Para Red-d4" is not readily available, research on similar compounds highlights the importance of understanding their synthesis, molecular structure, chemical reactions, and properties for potential applications in materials science, photonics, and electronics.
Synthesis Analysis
The synthesis of complex organic compounds often involves palladium-catalyzed coupling reactions, as described in the synthesis of poly(para-2,5-di-n-hexylphenylene) via palladium-catalyzed coupling of 4-bromo-2,5-di-n-hexylbenzeneboronic acid, which yields products with high degrees of polymerization and solubility (Rehahn, Schlüter, Wegner, & Feast, 1989). This method might be applicable in synthesizing derivatives of Para Red.
Molecular Structure Analysis
Analyzing the molecular structure involves understanding the spatial arrangement of atoms within a molecule and how this influences the compound's properties. X-ray crystallography and spectroscopy methods often play a crucial role in this analysis. For instance, studies on the structure and luminescence properties of red phosphors for white LEDs can offer insights into the structural requirements for specific optical properties (Zhou, Zhang, Wang, & Jiao, 2019).
Chemical Reactions and Properties
The chemical reactions and properties of Para Red derivatives can be diverse, depending on the functional groups attached to the aromatic rings. For example, the development of sensitive and selective assays for Para Red in foods highlights the chemical reactivity and potential health implications of these compounds (Wang, Wei, Li, Li, Xu, & Li, 2012).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of any chemical compound. Research on compounds with similar structures to Para Red, like the study of soluble poly(para-phenylene)s, provides valuable data on solubility and structural regularity, which are important for applications in polymer science and materials engineering (Rehahn, Schlüter, Wegner, & Feast, 1989).
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability, and degradation behavior, are influenced by the molecular structure. Studies on the synthesis and properties of red-emitting poly(aryleneethynylene)s based on specific core units, offer insights into the design and application of organic materials with desired emission characteristics for optoelectronic devices (Palai, Mishra, Kumar, Srivastava, Kamalasanan, & Patri, 2010).
Wissenschaftliche Forschungsanwendungen
Nichtlineare Optik
Para Red-d4 wurde auf seine nichtlinearen optischen Eigenschaften untersucht {svg_1}. Es zeigt einen starken nichtlinearen Brechungsindex, einen nichtlinearen Absorptionskoeffizienten und eine nichtlineare Suszeptibilität dritter Ordnung {svg_2}. Dies macht es zu einem vielversprechenden Material für die Entwicklung nichtlinearer optischer Materialien {svg_3}.
Quantenmechanische Berechnungen
Quantenmechanische Berechnungen wurden verwendet, um das Dipolmoment, die Dipolpolarisierbarkeit, die Anisotropie der Polarisierbarkeit und die molekularen Hyperpolarisierbarkeiten von this compound zu untersuchen {svg_4}. Die Ergebnisse zeigten, dass this compound große erste und zweite Hyperpolarisierbarkeiten aufweist {svg_5}.
Optoelektronische und photonische Bauelemente
Aufgrund seiner nichtlinearen optischen Eigenschaften kann this compound in einer Vielzahl von optoelektronischen und photonischen Bauelementen eingesetzt werden {svg_6}. Organische Moleküle mit nichtlinearen optischen Eigenschaften haben großes Interesse gefunden, da sie eine sehr hohe nichtlineare Antwort, chemische Stabilität, einfache Moleküldesign, geringere Dichte und eine schnelle Reaktionszeit auf optische Anregung aufweisen {svg_7}.
Futtermittelanalyse
Es wurde eine Methode der Hochleistungsflüssigkeitschromatographie entwickelt zur quantitativen Bestimmung von this compound in Futtermitteln {svg_8}. Die Probe wurde mit Acetonitril extrahiert und auf einer C18-SPE-Säule gereinigt {svg_9}.
Gewebesfärbung
This compound wird hauptsächlich als Gewebesäure verwendet {svg_10}. Es wird häufig in den Bereichen Biologie und Medizin verwendet, um Gewebeschnitte zu färben, um die Zell- und Gewebsstruktur zu beobachten und zu untersuchen {svg_11}.
Indikator, Farbstoff und Markierungsreagenz
Neben seiner Verwendung als Gewebesäure kann this compound auch als Indikator, Farbstoff und Markierungsreagenz für einige wissenschaftliche Forschungs- und industrielle Anwendungen verwendet werden {svg_12}.
Safety and Hazards
Wirkmechanismus
Target of Action
Para Red-d4, chemically known as 4-aminophenyl azomethane
Mode of Action
This compound, like other azo dyes, is believed to interact with its targets through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic effects . These interactions can lead to changes in the conformation and function of the target molecules.
Biochemical Pathways
They can affect the function of enzymes and other proteins, potentially disrupting normal cellular functions .
Pharmacokinetics
It is known that this compound is soluble in alcohol, water, and chloroform , which suggests that it may be readily absorbed and distributed in the body. The metabolism and excretion of this compound would likely depend on the specific biological system in which it is introduced.
Result of Action
It is known that this compound is used as a biological stain , indicating that it can bind to certain cellular structures and alter their appearance. This suggests that this compound may have significant effects at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of this compound, potentially influencing its solubility and reactivity. Additionally, the presence of other molecules can affect the binding of this compound to its targets .
Eigenschaften
IUPAC Name |
1-[(2,3,5,6-tetradeuterio-4-nitrophenyl)diazenyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-10-5-11-3-1-2-4-14(11)16(15)18-17-12-6-8-13(9-7-12)19(21)22/h1-10,20H/i6D,7D,8D,9D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTPFVNWMLFMFW-YKVCKAMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N=NC2=C(C=CC3=CC=CC=C32)O)[2H])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


